molecular formula C10H13F3O2 B13316950 Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate

Cat. No.: B13316950
M. Wt: 222.20 g/mol
InChI Key: NGSMSWYNPLSHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a chemical compound with the molecular formula C10H13F3O2 and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-[4-(trifluoromethyl)phenyl]acetate
  • Methyl 2-[4-(trifluoromethyl)benzylidene]acetate
  • Methyl 2-[4-(trifluoromethyl)cyclopentylidene]acetate

Comparison: Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is unique due to its cyclohexylidene ring structure, which imparts distinct steric and electronic properties compared to its phenyl, benzylidene, and cyclopentylidene analogs. These differences can influence the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate

InChI

InChI=1S/C10H13F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h6,8H,2-5H2,1H3

InChI Key

NGSMSWYNPLSHMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(CC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.